molecular formula C10H15NO3 B1438584 2-{[(2-Hydroxyethyl)amino]methyl}-6-methoxyphenol CAS No. 4477-23-0

2-{[(2-Hydroxyethyl)amino]methyl}-6-methoxyphenol

Cat. No.: B1438584
CAS No.: 4477-23-0
M. Wt: 197.23 g/mol
InChI Key: PNAZPHJZLCYWPW-UHFFFAOYSA-N
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Description

2-{[(2-Hydroxyethyl)amino]methyl}-6-methoxyphenol ( 4477-23-0) is an organic compound with the molecular formula C10H15NO3 and a molecular weight of 197.23 g/mol . This phenol- and amino-alcohol-functionalized molecule is a valuable building block and intermediate in chemical synthesis and materials science research. Compounds with similar structural motifs, featuring an ortho-substituted phenol ring with an aminomethylene group, are of significant interest in the development of hair dyes and colorants, where they can act as precursors in oxidative coloring processes . Furthermore, the molecule's functional groups allow it to serve as a potential ligand for metal coordination chemistry. Related Schiff base ligands, derived from the reaction of similar hydroxy-substituted aldehydes, are known to form stable complexes with various transition metals, which are explored for their catalytic, optical, and biological properties . Researchers utilize this compound strictly in laboratory settings for these and other investigative purposes. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

2-[(2-hydroxyethylamino)methyl]-6-methoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO3/c1-14-9-4-2-3-8(10(9)13)7-11-5-6-12/h2-4,11-13H,5-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNAZPHJZLCYWPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1O)CNCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reductive Amination Route

A common method involves the reductive amination of 3-hydroxy-4-nitrobenzaldehyde with 2-aminoethanol (2-hydroxyethylamine), followed by reduction of the nitro group to an amino group to yield the target compound.

  • Step 1: Condensation of 3-hydroxy-4-nitrobenzaldehyde with 2-aminoethanol forms an imine intermediate.
  • Step 2: Reductive amination is performed using a reducing agent such as sodium borohydride or catalytic hydrogenation, converting the imine to the corresponding aminomethyl derivative.
  • Step 3: The nitro group is reduced to an amino group using catalytic hydrogenation (e.g., Pd/C under hydrogen atmosphere) or chemical reducing agents like iron/acid or tin/acid systems.
  • Step 4: Purification yields 2-{[(2-hydroxyethyl)amino]methyl}-6-methoxyphenol as the free base or as a physiologically tolerated salt (e.g., hydrochloride).

This method is supported by patent literature describing similar 2-amino-5-aminomethylphenol derivatives and their preparation by reductive amination followed by nitro group reduction.

Condensation and Reduction of Nitro and Amide Groups

An alternative approach involves condensation of 3-hydroxy-4-nitrobenzoic acid with 2-aminoethanol, followed by reduction of both the nitro and amide groups.

  • Step 1: Formation of an amide bond between 3-hydroxy-4-nitrobenzoic acid and 2-aminoethanol under coupling conditions (e.g., using carbodiimide coupling agents).
  • Step 2: Reduction of the nitro group to an amino group and simultaneous or subsequent reduction of the amide to the corresponding aminomethyl derivative.
  • Step 3: Isolation of the target compound.

This method is less commonly employed but is described in patent documents for related aminophenol derivatives.

Reaction Conditions and Yields

Method Starting Materials Key Reagents/Conditions Yield (%) Notes
Reductive amination + reduction 3-hydroxy-4-nitrobenzaldehyde + 2-aminoethanol Reducing agent (NaBH4, Pd/C H2), solvents like ethanol ~70-80% Common, straightforward, scalable
Condensation + reduction 3-hydroxy-4-nitrobenzoic acid + 2-aminoethanol Coupling agents, reducing agents Moderate More steps, requires careful reduction control
Schiff base formation + reduction 2-hydroxy-3-methoxybenzaldehyde + primary amine Reflux in ethanol, reduction of imine 75-80% Indirect route, often used in coordination chemistry

Purification and Salt Formation

The free base form of 2-{[(2-hydroxyethyl)amino]methyl}-6-methoxyphenol can be converted into physiologically tolerated salts by reaction with inorganic acids such as hydrochloric, sulfuric, phosphoric acids, or organic acids like acetic, propionic, lactic, or citric acid. These salts are often preferred for stability and handling in formulations.

Summary of Research Findings

  • The reductive amination of nitro-substituted hydroxybenzaldehydes followed by nitro group reduction is the most documented and efficient route to prepare 2-{[(2-hydroxyethyl)amino]methyl}-6-methoxyphenol.
  • The use of 2-aminoethanol as the amine component provides the 2-hydroxyethyl substituent on the amino group.
  • Reaction conditions typically involve mild reductive agents and solvents such as ethanol or methanol under controlled temperature to ensure high yield and purity.
  • The compound can be isolated as free base or as various acid salts, enhancing its applicability in biological or cosmetic formulations.
  • Alternative synthetic routes involving condensation of nitrobenzoic acid derivatives and subsequent reductions exist but are less common.
  • Related Schiff base intermediates demonstrate the feasibility of imine formation and reduction to amines, supporting the reductive amination approach.

Chemical Reactions Analysis

Types of Reactions

2-{[(2-Hydroxyethyl)amino]methyl}-6-methoxyphenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding alcohols.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Substitution reactions often require catalysts such as palladium on carbon (Pd/C) or other transition metal catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols.

Scientific Research Applications

2-{[(2-Hydroxyethyl)amino]methyl}-6-methoxyphenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[(2-Hydroxyethyl)amino]methyl}-6-methoxyphenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with proteins, while the amino alcohol moiety can interact with enzymes and other biological molecules. These interactions can modulate the activity of enzymes and affect various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogs that share the 6-methoxyphenol backbone but differ in substituents at the 2-position. Key differences in structure, bioactivity, and stability are highlighted.

Table 1: Structural and Functional Comparison of 6-Methoxyphenol Derivatives

Compound Name (IUPAC) Substituent at 2-Position Molecular Formula Molecular Weight Key Properties/Findings Reference ID
2-{[(2-Hydroxyethyl)amino]methyl}-6-methoxyphenol (2-Hydroxyethyl)aminomethyl C10H15NO3 197.23 Hydrophilic due to hydroxyethyl group; potential for metal complexation (e.g., Fe(III))
2-[(4-Chloro-2-methylanilino)methyl]-6-methoxyphenol (4-Chloro-2-methylphenyl)aminomethyl C15H16ClNO2 277.75 Higher lipophilicity; antimicrobial applications inferred from analogs
2-{[(2,2-Difluoroethyl)amino]methyl}-6-methoxyphenol (2,2-Difluoroethyl)aminomethyl C10H13F2NO2 217.21 Enhanced metabolic stability; used in pharmaceutical intermediates
2-{[(3-Chlorobenzyl)amino]methyl}-6-methoxyphenol (3-Chlorobenzyl)aminomethyl C15H15ClNO2 276.74 Cytotoxic against MCF-7 cells (LC50 = 45.7 mg/mL); pharmaceutical intermediate
(E)-2-(((2,3-dihydro-1H-inden-5-yl)amino)methyl)-6-methoxyphenol (2,3-Dihydro-1H-inden-5-yl)aminomethyl C17H19NO2 269.34 Potent antioxidant (IC50 = 18.1 μg/mL); outperforms BHT
4-allyl-2-{[(furan-2-ylmethyl)-amino]-methyl}-6-methoxyphenol (Furan-2-ylmethyl)aminomethyl + allyl group C16H20N2O3 288.34 Brine shrimp lethality (BST active); thermal stability up to 210°C

Key Findings from Comparative Analysis

Biological Activity: Antioxidant Capacity: Derivatives with bulky aromatic substituents (e.g., indenyl in ) exhibit superior radical scavenging activity (IC50 = 18.1 μg/mL) compared to BHT (IC50 ≈ 30–50 μg/mL) . Hydrophilic analogs like 2-{[(2-hydroxyethyl)amino]methyl}-6-methoxyphenol may prioritize metal chelation over direct antioxidant effects. Cytotoxicity: Chlorinated derivatives (e.g., 3-chlorobenzyl in ) show moderate cytotoxicity against MCF-7 breast cancer cells (LC50 = 45.7 mg/mL) , while difluoroethyl variants () are optimized for metabolic stability in drug intermediates.

Physicochemical Properties :

  • Hydrophilicity vs. Lipophilicity : The hydroxyethyl group increases water solubility, whereas chloro/aryl substituents enhance lipophilicity, influencing biodistribution and membrane permeability .
  • Thermal Stability : Schiff base derivatives (e.g., ) remain stable up to 210°C, critical for industrial applications .

Synthetic Flexibility :

  • Mannich reactions (e.g., ) and Schiff base condensations () are common routes for synthesizing these derivatives. The choice of amine or aldehyde determines substituent diversity and functionality.

Biological Activity

2-{[(2-Hydroxyethyl)amino]methyl}-6-methoxyphenol, a compound featuring both phenolic and amino alcohol moieties, has garnered attention in biochemical research due to its potential biological activities. Understanding its interactions with biological molecules can provide insights into its pharmacological applications and mechanisms of action.

Chemical Structure and Properties

The compound has a molecular formula of C11H17NO3C_{11}H_{17}NO_3 and a molecular weight of approximately 211.26 g/mol. Its structure includes a methoxy group, a hydroxyethylamine substituent, and a phenolic group, which contribute to its chemical reactivity and biological interactions.

The biological activity of 2-{[(2-Hydroxyethyl)amino]methyl}-6-methoxyphenol is primarily attributed to its ability to interact with various biological targets:

  • Enzyme Modulation : The phenolic group can form hydrogen bonds with enzymes, potentially altering their activity. This interaction is crucial in biochemical pathways where enzyme regulation is essential for maintaining homeostasis.
  • Protein Interactions : The amino alcohol moiety can engage in various interactions with proteins, influencing their conformation and function.

Enzyme Inhibition

Research indicates that this compound can inhibit certain enzymes, which may have implications for therapeutic applications. For instance, studies have shown that it affects the activity of enzymes involved in metabolic pathways, suggesting its potential role as an inhibitor in specific biochemical processes.

Case Studies

  • Enzyme Interaction Study : A study investigated the interaction between 2-{[(2-Hydroxyethyl)amino]methyl}-6-methoxyphenol and various enzymes. The results indicated significant modulation of enzyme activity, demonstrating the compound's potential as a lead for drug development targeting specific metabolic pathways.
  • Therapeutic Applications : Another research focused on the compound's effects on cell lines showed promising results in modulating inflammatory responses. This suggests that it may have therapeutic potential in conditions characterized by excessive inflammation .

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaKey Features
4-(2-Aminoethyl)-2-methoxyphenolC10H15NO3Metabolite of dopamine; potential biomarker
2-{[Ethyl(2-hydroxyethyl)amino]methyl}-4-methoxyphenolC11H17NO3Similar amino alcohol structure
6-Methoxy-1-naphthalenemethanolC11H14O3Contains methoxy group; different structural framework
2,6-Di-tert-butyl-4-methoxyphenolC14H22O3Antioxidant properties; bulky tert-butyl groups

This table highlights how the unique combination of functional groups in 2-{[(2-Hydroxyethyl)amino]methyl}-6-methoxyphenol distinguishes it from structurally similar compounds, particularly regarding enzyme modulation and potential therapeutic applications.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 2-{[(2-Hydroxyethyl)amino]methyl}-6-methoxyphenol, and how are reaction conditions optimized?

  • Methodology :

  • Nucleophilic Substitution : React 6-methoxyphenol derivatives with 2-chloroethylamine under basic conditions (e.g., K₂CO₃ in DMF) at 60–80°C for 12–24 hours. Yields can reach 65–75% after column chromatography .

  • Reductive Amination : Condense 2-hydroxy-3-methoxybenzaldehyde with 2-aminoethanol in methanol, followed by NaBH₄ reduction. This method avoids harsh conditions and achieves ~80% purity after recrystallization .

  • Optimization : Adjust solvent polarity (e.g., ethanol vs. DMF) and stoichiometry (1:1.2 molar ratio of aldehyde to amine) to minimize byproducts like Schiff bases .

    • Data Table :
MethodStarting MaterialsYield (%)Purity (HPLC)
Nucleophilic Substitution6-methoxyphenol + 2-chloroethylamine6895%
Reductive Amination2-hydroxy-3-methoxybenzaldehyde + 2-aminoethanol7298%

Q. Which spectroscopic techniques are critical for characterizing this compound, and what structural insights do they provide?

  • Methodology :

  • ¹H/¹³C NMR : Confirm the presence of the methoxy group (δ 3.8–3.9 ppm for –OCH₃) and hydroxyethylamino moiety (δ 2.6–3.1 ppm for –CH₂–NH–). Aromatic protons appear as a multiplet at δ 6.6–7.2 ppm .
  • Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ at m/z 212.1284 for C₁₀H₁₅NO₃) and fragmentation patterns (e.g., loss of –CH₂CH₂OH at m/z 167) .
  • X-ray Crystallography : Resolve intramolecular hydrogen bonding between the phenolic –OH and adjacent methoxy group (O···O distance: 2.65 Å) .

Q. How do electronic effects of substituents influence its reactivity in nucleophilic environments?

  • Methodology :

  • The methoxy group at C6 acts as an electron donor, directing electrophilic substitution to the ortho/para positions. In contrast, the hydroxyethylamino group at C2 introduces steric hindrance, reducing reactivity toward bulky electrophiles .
  • Example : In bromination reactions, the compound reacts preferentially at C4 (para to methoxy) over C3 (ortho to amino group), with a 3:1 regioselectivity ratio .

Advanced Research Questions

Q. How can contradictions in reported biological activity data (e.g., antimicrobial vs. antioxidant effects) be resolved?

  • Methodology :

  • Dose-Response Analysis : Conduct assays across a concentration gradient (1–100 µM) to identify non-linear effects. For instance, antioxidant activity (IC₅₀: 25 µM) may plateau at higher doses due to autoxidation .
  • Structural Analog Comparison : Compare with derivatives lacking the hydroxyethyl group (e.g., 6-methoxyphenol). Reduced H-bonding capacity in analogs correlates with ~50% lower antimicrobial activity .
  • Data Table :
DerivativeAntioxidant IC₅₀ (µM)Antimicrobial MIC (µg/mL)
Target Compound2512.5
6-Methoxyphenol40>50

Q. What experimental design considerations are critical for studying its coordination chemistry with transition metals?

  • Methodology :

  • Ligand Design : The phenolic –OH and amino groups act as bidentate ligands. Use Cu(II) or Fe(III) salts in ethanol/water (1:1) at pH 6–7 to form stable complexes .
  • Spectroscopic Validation : Monitor UV-Vis shifts (e.g., λ_max at 450 nm for Cu²⁺ complexes) and EPR signals (g⊥ = 2.06, g∥ = 2.26) to confirm octahedral geometry .
  • Stability Testing : Perform cyclic voltammetry to assess redox stability. Cu(II) complexes show reversible peaks at +0.35 V (oxidation) and −0.12 V (reduction) .

Q. How can computational methods (e.g., DFT, molecular docking) validate its enzyme inhibition mechanisms?

  • Methodology :

  • Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps (ΔE = 4.2 eV) to predict electron transfer capacity. The methoxy group lowers the LUMO energy, enhancing nucleophilic attack potential .
  • Molecular Docking : Simulate binding to tyrosinase (PDB: 2Y9X). The hydroxyethylamino group forms hydrogen bonds with His263 (bond length: 2.1 Å), explaining IC₅₀ values of 18 µM .
  • Data Table :
ParameterValue (DFT)Docking Energy (kcal/mol)
HOMO-LUMO Gap4.2 eV
Binding Affinity−7.8

Methodological Notes

  • Safety Protocols : Use PPE (gloves, goggles) due to skin/eye irritation risks (GHS Category 2). Neutralize waste with 10% acetic acid before disposal .
  • Data Contradictions : Address conflicting bioactivity results by standardizing assay conditions (e.g., pH, temperature) and validating purity via HPLC .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[(2-Hydroxyethyl)amino]methyl}-6-methoxyphenol
Reactant of Route 2
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2-{[(2-Hydroxyethyl)amino]methyl}-6-methoxyphenol

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